Cas no 57202-39-8 (Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]-)
Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]-
- 5-heptyl-2-(4-octoxyphenyl)pyrimidine
- 5-heptyl-2-[4-(octyloxy)phenyl]Pyrimidine
- 5-OCTYL-2-(4-OCTYLOXYPHENYL)PYRIMIDINE
- 1-(5-heptylpyrimidin-2-yl)-4-octyloxybenzene
- 2-(4-octyloxyphenyl)-5-heptylpyrimidine
- 2-p-octyloxyphenyl-5-heptylpyrimidine
- 5-heptyl-2-(4-octyloxy-phenyl)-pyrimidine
- 5-n-Heptyl-2-(4-n-octyloxyphenyl)-pyrimidin
- HMS641B09
- Pyrimidine,5-heptyl-2-[4-(octyloxy)phenyl]
- FT-0758414
- 5-Heptyl-2-(4-(octyloxy)phenyl)pyrimidine
- 57202-39-8
- 5-N-Heptyl-2-[4-(n-octyloxy)phenyl]-pyrimidine
- DTXSID70345379
- AKOS001574292
- ChemDiv1_019039
- MFCD00799384
- SCHEMBL2775011
- 5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine #
- 5-n-Heptyl-2-[4-(n-octyloxy)-phenyl]-pyrimidine
- VLJJKDDNKBVZPX-UHFFFAOYSA-N
-
- Inchi: 1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-17-15-23(16-18-24)25-26-20-22(21-27-25)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3
- InChI Key: VLJJKDDNKBVZPX-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)C1=NC=C(C=N1)CCCCCCC)CCCCCCCC
Computed Properties
- Exact Mass: 382.29800
- Monoisotopic Mass: 382.298413840g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 15
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 8.8
- Topological Polar Surface Area: 35Ų
Experimental Properties
- PSA: 35.01000
- LogP: 7.39580
Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 2184CC-5GM |
5-Heptyl-2-(4-octyloxyphenyl)pyrimidine |
57202-39-8 | 97.0%(GC) | 5gm |
$371.51 | 2023-09-19 |
Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]-
Exploring the Unique Properties and Applications of Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- (CAS No. 57202-39-8)
In the realm of organic chemistry, Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- (CAS No. 57202-39-8) stands out as a specialized compound with intriguing structural and functional characteristics. This molecule, featuring a pyrimidine core substituted with a heptyl group at the 5-position and a 4-(octyloxy)phenyl moiety at the 2-position, has garnered attention for its potential applications in materials science, pharmaceuticals, and advanced research. The combination of its hydrophobic alkyl chains and aromatic systems makes it a versatile candidate for studies in molecular self-assembly and liquid crystal technology.
Recent trends in scientific research highlight a growing interest in tailored organic compounds for optoelectronic devices and nanotechnology. Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- aligns with these trends due to its potential role in organic semiconductors and photovoltaic materials. Researchers are particularly intrigued by its ability to form stable thin films, which could be leveraged in flexible electronics and energy storage solutions. This compound’s unique structure also opens doors for drug design, where its bioavailability and lipophilicity could be optimized for therapeutic applications.
The synthesis of Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- involves precise organic coupling reactions, often requiring palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. These methods ensure high purity and yield, critical for industrial and academic applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize this compound, ensuring its consistency and quality. Its stability under ambient conditions further enhances its practicality for laboratory use.
From an environmental perspective, the demand for sustainable chemicals has led to investigations into the green synthesis of compounds like Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]-. Researchers are exploring catalyst-free reactions and biodegradable solvents to minimize ecological impact. This aligns with global initiatives such as the Green Chemistry Principles, which advocate for safer chemical processes. The compound’s potential low toxicity profile also makes it a candidate for eco-friendly applications.
In the context of market trends, the demand for high-performance materials is driving innovation in specialty chemicals. Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- is no exception, with its applications spanning coatings, adhesives, and functional polymers. Its compatibility with nanocomposites further expands its utility in advanced manufacturing. Industry leaders are increasingly seeking such compounds to enhance product performance while meeting regulatory standards.
For researchers and professionals, understanding the structure-activity relationship of Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- is crucial. Computational tools like molecular docking and QSAR modeling are being employed to predict its behavior in various systems. These insights are invaluable for rational drug design and material optimization, addressing common search queries like "how to improve compound efficacy" or "best practices for organic synthesis."
In summary, Pyrimidine, 5-heptyl-2-[4-(octyloxy)phenyl]- (CAS No. 57202-39-8) represents a fascinating intersection of chemistry and innovation. Its multifaceted applications, from optoelectronics to pharmaceuticals, underscore its relevance in modern science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future technologies and sustainable solutions.
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